molecular formula C17H18N2O3 B5008591 4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide

4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide

Cat. No.: B5008591
M. Wt: 298.34 g/mol
InChI Key: OIXNUWZJPCKXON-UHFFFAOYSA-N
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Description

4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide is an organic compound with the molecular formula C17H18N2O3 It is a derivative of benzamide, featuring a methoxyphenyl group and an acetylamino group attached to the benzene ring

Properties

IUPAC Name

4-[[2-(4-methoxyphenyl)acetyl]amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-18-17(21)13-5-7-14(8-6-13)19-16(20)11-12-3-9-15(22-2)10-4-12/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXNUWZJPCKXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide typically involves the following steps:

    Acylation Reaction: The starting material, 4-methoxyphenylacetic acid, is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acyl chloride is then reacted with N-methylbenzamide in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-{[(4-hydroxyphenyl)acetyl]amino}-N-methylbenzamide.

    Reduction: Formation of 4-{[(4-methoxyphenyl)ethyl]amino}-N-methylbenzamide.

    Substitution: Formation of 4-{[(4-nitrophenyl)acetyl]amino}-N-methylbenzamide or 4-{[(4-bromophenyl)acetyl]amino}-N-methylbenzamide.

Scientific Research Applications

4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-hydroxyphenyl)acetyl]amino}-N-methylbenzamide
  • 4-{[(4-nitrophenyl)acetyl]amino}-N-methylbenzamide
  • 4-{[(4-bromophenyl)acetyl]amino}-N-methylbenzamide

Uniqueness

4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

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